molecular formula C7H3F3O3 B6161174 2,4,6-trifluoro-3-hydroxybenzoic acid CAS No. 91659-63-1

2,4,6-trifluoro-3-hydroxybenzoic acid

Cat. No.: B6161174
CAS No.: 91659-63-1
M. Wt: 192.1
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Description

2,4,6-Trifluoro-3-hydroxybenzoic acid ( 91659-63-1) is a fluorinated benzoic acid derivative serving as a versatile building block in organic and medicinal chemistry. With the molecular formula C 7 H 3 F 3 O 3 and a molecular weight of 192.09 g/mol, it features a carboxylic acid group and a phenol functionality on a tri-fluorinated aromatic ring, enabling diverse chemical modifications . This compound is primarily valued as a key synthetic intermediate in pharmaceutical research. Related trifluorohydroxybenzoic acids are crucial precursors in the synthesis of quinolone antibiotics . Its structure is also relevant in the development of agrochemicals and specialized materials . Physical Properties: The melting point for a closely related isomer (2,4,5-trifluoro-3-hydroxybenzoic acid) is documented at 143-147 °C . Safety Information: For research and laboratory use only. This product is not intended for diagnostic, therapeutic, or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. A related isomer is classified as an irritant (GHS07) and may cause skin, eye, and respiratory irritation .

Properties

CAS No.

91659-63-1

Molecular Formula

C7H3F3O3

Molecular Weight

192.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Trifluoro 3 Hydroxybenzoic Acid

Established Synthetic Routes and Strategies

The preparation of 2,4,6-trifluoro-3-hydroxybenzoic acid is not a trivial process and typically requires a series of well-defined reaction steps. These routes often begin with more readily available fluorinated precursors.

A common strategy for synthesizing polysubstituted aromatic compounds like this compound involves the sequential introduction of functional groups onto a starting benzene (B151609) ring. For instance, a synthetic route might commence with a trifluoronitrobenzene derivative. A published method starts with 3,4,5-trifluoronitrobenzene, which undergoes methoxylation to yield 2,6-difluoro-4-nitroanisole. This intermediate is then subjected to reduction, bromination, deamination, cyanation, and finally hydrolysis to afford the target molecule. google.com This multi-step approach allows for the precise placement of the required substituents.

Selective functionalization is key to successfully synthesizing this compound. This involves using reagents and reaction conditions that target a specific position on the aromatic ring. For example, in the synthesis starting from 3,4,5-trifluoronitrobenzene, the methoxy (B1213986) group is introduced, followed by a sequence of reactions that selectively modify other positions on the ring. google.com

Similarly, the synthesis of related compounds, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, relies on the selective nitration of 2,4-difluoro-3-chlorobenzoic acid. researchgate.netsemanticscholar.org The directing effects of the existing substituents (fluoro and carboxyl groups) guide the incoming nitro group to the desired position. This highlights the importance of understanding substituent effects in electrophilic aromatic substitution reactions.

The introduction of halogen, hydroxyl, and carboxyl groups are fundamental transformations in the synthesis of this compound and its analogs.

Halogenation: Halogenation of benzene and its derivatives is a classic electrophilic substitution reaction. studymind.co.uk In the context of synthesizing fluorinated benzoic acids, this can involve the direct fluorination, though this is often challenging, or the introduction of other halogens like chlorine or bromine which can later be displaced or used to direct other functionalizations. google.com

Hydroxylation: The introduction of a hydroxyl group can be achieved through several methods. One common laboratory method involves the diazotization of an amino group, followed by hydrolysis of the resulting diazonium salt. youtube.com Another modern approach is the decarboxylative hydroxylation of benzoic acids, which can be achieved under mild conditions using photoredox catalysis. nih.govresearchgate.net For instance, 2,4-difluorobenzoic acid can be converted to 4-fluoro-2-hydroxybenzoic acid by reaction with sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) at elevated temperatures. chemicalbook.com

Carboxylation: The carboxyl group is often introduced via the oxidation of a methyl group on the benzene ring using a strong oxidizing agent like potassium permanganate. libretexts.org Alternatively, the carboxylation of a phenoxide, as seen in the Kolbe-Schmitt reaction to produce salicylic (B10762653) acid, is a well-established industrial process. researchgate.net The hydrolysis of a nitrile group is another common method to introduce a carboxylic acid function. google.comgoogle.com

Hydrolysis is a critical final step in many synthetic routes to benzoic acids. For example, the synthesis of this compound from 2,4-difluoro-3-anisole nitrile culminates in a hydrolysis step. google.com Similarly, the hydrolysis of benzoyl chlorides or benzamides can yield the corresponding benzoic acid. nist.govquora.com The hydrolysis of a benzotrichloride (B165768) intermediate is also a viable route to the carboxylic acid. googleapis.com

A patent describes the preparation of 2,4,6-trifluorobenzoic acid by the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) using aqueous sulfuric acid at elevated temperatures. google.com This highlights the robustness of the nitrile hydrolysis method even in the presence of multiple fluorine substituents.

Reaction Mechanisms and Pathways in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting potential side products.

The synthesis of substituted benzoic acids involves several fundamental organic reactions with well-studied mechanisms.

Electrophilic Aromatic Substitution: The nitration and halogenation of benzene derivatives proceed via an electrophilic aromatic substitution mechanism. The rate-determining step is the attack of the electrophile (e.g., NO₂⁺ or a polarized halogen) on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. utexas.edu The stability of this intermediate is influenced by the existing substituents on the ring, which in turn dictates the position of the incoming electrophile.

Nucleophilic Aromatic Substitution: The hydroxylation of a fluorinated benzoic acid, for example, the conversion of 2,4-difluorobenzoic acid to 4-fluoro-2-hydroxybenzoic acid, can occur via a nucleophilic aromatic substitution (SNAAr) mechanism. In this process, the nucleophile (hydroxide ion) attacks the carbon atom bearing a good leaving group (fluoride ion), and the negative charge is stabilized by the electron-withdrawing groups on the ring.

Hydrolysis of Nitriles: The hydrolysis of a nitrile to a carboxylic acid can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic for attack by water. Subsequent tautomerization and further hydrolysis lead to the carboxylic acid and ammonia. ncert.nic.in

Diazotization and Hydrolysis: The conversion of an amino group to a hydroxyl group via diazotization involves the reaction of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt is often unstable and, upon heating in water, decomposes with the loss of nitrogen gas to form a phenol. youtube.com

Optimization of Reaction Conditions and Process Parameters

The successful synthesis of this compound would heavily rely on the meticulous optimization of various reaction parameters to maximize yield and purity while minimizing side-product formation.

Influence of Temperature, Stoichiometry, and Solvent Systems

Temperature control is a critical factor in many of the potential reaction steps. For instance, in nitration and diazotization reactions, which are often part of a pathway to introduce a hydroxyl group, precise temperature management is essential to prevent unwanted side reactions and ensure the stability of reactive intermediates. In the synthesis of a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, the diazotization yield was significantly improved by lowering the reaction temperature. semanticscholar.org

Stoichiometry, the molar ratio of reactants, must be carefully controlled to drive the reactions to completion and avoid the formation of impurities. For example, in a potential cyanation step, the ratio of the aryl halide to the cyanide source would need to be optimized. google.com

The choice of solvent system is also paramount. Solvents must be selected based on their ability to dissolve reactants and intermediates, their inertness to the reaction conditions, and their impact on reaction rates and selectivity. Aprotic polar solvents like dimethylformamide (DMF) are often used in cyanation reactions, while biphasic solvent systems are common in phase-transfer catalyzed reactions. google.com

Catalyst and Reagent Selection for Enhanced Efficiency

The selection of appropriate catalysts and reagents is fundamental to achieving high efficiency. For reactions involving hydrogenation, such as the reduction of a nitro group, catalysts like palladium on carbon (Pd/C) are commonly employed. semanticscholar.org In a potential dehalogenation step, transition metal catalysts could be utilized.

The choice of base is critical in reactions like the Kolbe-Schmitt carboxylation, where the formation of the phenoxide ion is a key step. The nature of the cation (e.g., sodium vs. potassium) can influence the regioselectivity of the carboxylation.

Yield Enhancement and Purity Control Methodologies

Maximizing the yield and ensuring the high purity of the final product are primary goals in any synthetic process. This can be achieved through a combination of optimizing reaction conditions and employing effective purification techniques.

Careful monitoring of reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the determination of the optimal reaction time, preventing the formation of degradation products.

Purification of intermediates and the final product is typically achieved through methods such as recrystallization, column chromatography, or distillation. The choice of purification method depends on the physical and chemical properties of the compound. For instance, the purity of 2,4,6-trifluorobenzoic acid, a potential precursor, can be enhanced through crystallization. google.com

Scale-Up Considerations and Industrial Synthesis Approaches

The transition from a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges. Reactions that are feasible in a laboratory setting may not be practical or economical on a larger scale.

Key considerations for industrial synthesis include:

Cost and Availability of Starting Materials: The starting materials must be readily available and economically viable for large-scale production.

Process Safety: The reaction conditions must be safe to handle on an industrial scale, avoiding highly exothermic or hazardous reactions where possible.

Waste Management: The environmental impact of the process must be considered, and methods for minimizing and treating waste streams need to be developed.

Equipment Requirements: The process should be adaptable to standard industrial chemical reactors and equipment.

Process Robustness and Reproducibility: The synthesis must be reliable and consistently produce the target compound with the desired purity and yield.

Given the lack of a published industrial synthesis for this specific molecule, any proposed large-scale production would require significant process development and optimization to ensure its economic viability and safety.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,4,6-trifluoro-3-hydroxybenzoic acid is expected to show three distinct signals:

A signal for the single aromatic proton (H-5). Due to the deshielding effects of the adjacent fluorine atoms and the hydroxyl group, this proton would likely appear as a multiplet in the downfield region of the spectrum.

A broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent and concentration.

A singlet for the phenolic hydroxyl proton. The chemical shift and broadness of this signal are also solvent-dependent and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts and multiplicities will be influenced by the attached functional groups and the through-space coupling with fluorine atoms (J-coupling).

The following table provides predicted ¹³C NMR chemical shifts and coupling constants based on analogous compounds. The actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (ppm)Predicted C-F Coupling
C=O165-170-
C-1110-115Doublet
C-2158-162Doublet of doublets
C-3145-150Doublet
C-4158-162Doublet of doublets
C-5100-105Triplet
C-6158-162Doublet of doublets

¹⁹F NMR for Elucidating Fluorine Environments and Interactions

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated organic molecules due to its high sensitivity and the wide range of chemical shifts, which provides detailed information about the local electronic environment of each fluorine atom.

In this compound, three distinct fluorine signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C2, C4, and C6 positions. The chemical shifts are influenced by the electronic effects of the adjacent hydroxyl (-OH) and carboxylic acid (-COOH) groups. The F2 and F4 nuclei are ortho and para to the electron-donating hydroxyl group, respectively, which is expected to shield these nuclei, shifting their resonances upfield compared to the F6 nucleus. Conversely, all fluorine atoms are ortho or para to the electron-withdrawing carboxylic acid group, which would cause a deshielding effect.

The precise chemical shifts and coupling constants are determined by the interplay of these electronic factors and through-space interactions. The spectrum would likely exhibit complex splitting patterns due to spin-spin coupling between the fluorine nuclei (²JF-F, ³JF-F, ⁴JF-F) and between fluorine and the aromatic proton (⁴JH-F). For instance, the signal for F2 would be split by F4 and F6, and the signal for F4 would be split by F2 and F6.

Table 1: Predicted ¹⁹F NMR Spectral Data for this compound.
Fluorine PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityMajor Coupling Interactions
F2-110 to -125Doublet of doublets (dd)JF2-F4, JF2-F6
F4-100 to -115Triplet or doublet of doublets (t or dd)JF4-F2, JF4-F6
F6-95 to -110Doublet of doublets (dd)JF6-F2, JF6-F4

Correlational NMR Studies for Molecular Recognition and Co-crystallization

Two-dimensional (2D) correlational NMR spectroscopy is indispensable for unambiguous assignment of ¹H, ¹³C, and ¹⁹F signals and for probing spatial proximities, which are critical in studies of molecular recognition and co-crystallization. While specific studies on this compound are not widely reported, the application of these techniques can be outlined.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signal of the single aromatic proton to its directly attached carbon (C5), confirming its assignment in both the ¹H and ¹³C spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping the carbon skeleton. Correlations would be observed between the aromatic proton and neighboring carbons (C4, C6, and the carboxyl carbon), and between the hydroxyl proton and its adjacent carbons (C2, C3, C4). These correlations would definitively establish the substitution pattern on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between nuclei that are close to each other, typically within 5 Å. In the context of co-crystallization, intermolecular NOEs between protons of this compound and a co-former molecule in solution would provide direct evidence of binding and specific interaction sites, such as hydrogen bonding or π-stacking. For this molecule, intramolecular NOEs could be observed between the hydroxyl proton and the F2 nucleus, providing information on the preferred conformation of the hydroxyl group.

These correlational studies are vital for understanding the supramolecular synthons that govern the formation of co-crystals.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of bonding.

Characteristic Vibrational Band Assignments

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its various functional groups. The positions of these bands can be predicted based on data from similar substituted benzoic acids.

Key expected vibrational modes include:

O-H Stretching: Two distinct O-H stretching vibrations are anticipated. The carboxylic acid O-H stretch typically appears as a very broad band in the region of 3300-2500 cm⁻¹. The phenolic O-H stretch is expected as a sharper band around 3600-3200 cm⁻¹.

C=O Stretching: The carbonyl stretch of the carboxylic acid group is a strong, sharp band typically found in the 1720-1680 cm⁻¹ region.

C=C Stretching: Aromatic ring C=C stretching vibrations usually appear in the 1600-1450 cm⁻¹ range.

C-F Stretching: Strong C-F stretching bands are characteristic of fluorinated aromatic compounds and are expected in the 1350-1100 cm⁻¹ region.

O-H Bending: In-plane and out-of-plane bending vibrations for both the phenolic and carboxylic O-H groups are also expected.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
ν(O-H)Phenolic Hydroxyl3600 - 3200Medium-Strong, Sharp
ν(O-H)Carboxylic Acid3300 - 2500Strong, Broad
ν(C=O)Carboxylic Acid1720 - 1680Very Strong
ν(C=C)Aromatic Ring1600 - 1450Medium-Strong
ν(C-F)Aryl Fluoride (B91410)1350 - 1100Very Strong

Spectroscopic Signatures of Intramolecular and Intermolecular Interactions

Hydrogen bonding significantly influences vibrational frequencies. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the phenolic hydroxyl group at C3 and the adjacent fluorine atom at C2, or with the carbonyl oxygen of the carboxylic acid. Such interactions typically cause the O-H stretching frequency to shift to a lower wavenumber (red-shift) and the band to broaden.

Intermolecular Hydrogen Bonding: Benzoic acids are well-known to form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. This intermolecular interaction leads to a significant red-shift and broadening of the carboxylic O-H stretching band and a slight red-shift of the C=O stretching frequency compared to the monomeric form. These spectral features are definitive signatures of the classic carboxylic acid dimer synthon.

Changes in these characteristic bands in IR and Raman spectra upon co-crystallization can provide evidence for the formation of new hydrogen bonding patterns with a co-former molecule. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₃F₃O₃. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O), the exact monoisotopic mass of the neutral molecule can be calculated.

In negative ion mode ESI-HRMS, the most prominent ion would be the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ might be observed. The experimentally measured m/z value from HRMS can be compared to the calculated theoretical value to confirm the elemental composition with high confidence.

The primary fragmentation pathways for the [M-H]⁻ ion would likely involve the loss of small neutral molecules. Key fragmentation events for substituted benzoic acids include decarboxylation (loss of CO₂) and the loss of water (H₂O).

Table 3: Predicted HRMS Data for this compound (C₇H₃F₃O₃).
Ion/Fragment FormulaDescriptionCalculated Exact Mass (Da)
C₇H₃F₃O₃Neutral Molecule [M]212.0034
C₇H₂F₃O₃⁻Deprotonated Molecule [M-H]⁻211.0016
C₇H₄F₃O₃⁺Protonated Molecule [M+H]⁺213.0111
C₆H₂F₃O⁻Fragment after loss of COOH167.0063
C₇HF₃O₂⁻Fragment after loss of H₂O192.9910

Table of Compounds

Table 4: List of Chemical Compounds Mentioned.
Compound Name
This compound

Application of GC-MS and MALDI-FT-ICR-MS in Reaction Monitoring and Intermediate Identification

The intricate synthesis pathways leading to this compound often involve multiple steps and the formation of various intermediates. The ability to monitor these reactions in real-time and accurately identify transient species is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the context of synthesizing fluorinated benzoic acids, GC-MS is frequently employed to monitor the progress of reactions. For instance, in the synthesis of the related compound 2,4,6-trifluorobenzoic acid, gas chromatography is utilized to track the conversion of starting materials and the formation of products. google.com The coupling of a gas chromatograph to a mass spectrometer allows for the separation of different components in a reaction mixture followed by their individual mass analysis, providing both retention time and mass spectral data for identification.

Based on this, we can predict a plausible synthetic route to this compound and the expected mass-to-charge ratios (m/z) of the key intermediates that could be monitored by GC-MS. A hypothetical reaction scheme could start from 1,3,5-trifluorobenzene and proceed through several steps including nitration, reduction, diazotization, and hydroxylation, followed by carboxylation. The intermediates in such a process would have distinct molecular weights and fragmentation patterns.

Hypothetical Intermediates in the Synthesis of this compound and their Predicted m/z Values:

Intermediate Compound NameChemical FormulaPredicted Molecular Ion (M+) m/z
2,4,6-trifluoronitrobenzeneC₆H₂F₃NO₂177
2,4,6-trifluoroanilineC₆H₄F₃N147
2,4,6-trifluorophenolC₆H₃F₃O148

It is important to note that for GC-MS analysis, polar molecules like benzoic acids often require derivatization to increase their volatility. nih.gov Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (MALDI-FT-ICR-MS) offers ultra-high resolution and mass accuracy, making it an exceptional tool for the unambiguous identification of molecular formulas of analytes in complex mixtures without the need for chromatographic separation. nih.govnih.gov This technique is particularly valuable for identifying reaction intermediates that may be present in low concentrations or are not amenable to GC-MS analysis.

The high resolving power of FT-ICR-MS allows for the differentiation of compounds with very similar masses (isobars), which can be critical in complex reaction mixtures where multiple side products may form. nih.gov While direct application of MALDI-FT-ICR-MS to the synthesis of this compound has not been extensively reported, its utility in the analysis of small molecules and for real-time monitoring of volatile organic compounds is well-established. mdpi.com

In a hypothetical reaction monitoring scenario using MALDI-FT-ICR-MS, aliquots of the reaction mixture would be spotted onto a MALDI target with a suitable matrix. The resulting mass spectra would provide highly accurate mass measurements of all ionized species, allowing for the direct identification of the starting materials, intermediates, products, and any side products based on their exact masses.

Expected High-Resolution Mass Data for Key Compounds:

Compound NameChemical FormulaExact Mass (Monoisotopic)
This compoundC₇H₃F₃O₃192.0038
2,4,6-trifluoronitrobenzeneC₆H₂F₃NO₂177.0038
2,4,6-trifluoroanilineC₆H₄F₃N147.0300
2,4,6-trifluorophenolC₆H₃F₃O148.0136

The combination of GC-MS for routine reaction monitoring of volatile species and MALDI-FT-ICR-MS for the high-confidence identification of key intermediates and products provides a comprehensive analytical workflow for the synthesis of this compound. These advanced spectroscopic techniques are indispensable for ensuring the efficiency, safety, and quality of the manufacturing process for this important pharmaceutical intermediate.

Reactivity and Reaction Mechanism Investigations

Electronic and Steric Effects of Fluorine Substitution on Reactivity

The three fluorine atoms are the most influential substituents determining the molecule's reactivity profile. Their effects can be dissected into impacts on the aromatic ring's general reactivity and their influence on the selectivity of reactions.

The fluorine atoms profoundly deactivate the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (SNAr). This dual nature stems from two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond framework. With three fluorine atoms, this effect is additive, making the benzene (B151609) ring exceptionally electron-poor. This severe reduction in electron density strongly disfavors reactions with electrophiles, which seek electron-rich centers. stackexchange.com

Mesomeric Effect (+M): The fluorine atoms also possess lone pairs of electrons in p-orbitals that can be donated into the aromatic pi-system. This resonance effect is electron-donating but is significantly weaker for fluorine compared to other halogens like chlorine. quora.com

The net result is that the powerful -I effect overwhelmingly dominates the weak +M effect, leading to a significant deactivation of the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly susceptible to attack by nucleophiles. nih.govmasterorganicchemistry.com

The hydroxyl (-OH) and carboxylic acid (-COOH) groups also influence ring activation. The hydroxyl group is a strong activating group via its +M effect, while the carboxyl group is a deactivating group through its -I and -M effects. However, in this heavily fluorinated system, the deactivating influence of the fluorine atoms is the predominant factor.

Furthermore, the presence of substituents at both positions ortho to the carboxylic acid (the "ortho effect") forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This steric inhibition of resonance prevents the carboxyl group from effectively conjugating with the ring, which increases the acidity of the compound compared to isomers where the carboxyl group can be coplanar. wikipedia.orglibretexts.org

Table 1: Predicted Electronic Effects of Substituents on the Aromatic Ring

SubstituentPosition(s)Inductive Effect (-I)Mesomeric Effect (+M/-M)Net Effect on Ring Electron Density
Fluorine2, 4, 6Strongly WithdrawingWeakly DonatingStrongly Decreases
Hydroxyl3WithdrawingStrongly DonatingIncreases (but opposed by F)
Carboxyl1WithdrawingWithdrawingDecreases

The substitution pattern dictates the preferred sites of reaction. For nucleophilic aromatic substitution (SNAr) , which is the most probable reaction pathway for this compound, nucleophilic attack is directed to positions that are ortho or para to the strongly electron-wíthdrawing fluorine atoms. libretexts.org In 2,4,6-trifluoro-3-hydroxybenzoic acid, the C5 position is para to the fluorine at C2 and ortho to the fluorine at C6, making it a highly activated and probable site for nucleophilic attack. The hydroxyl group at C3 would further activate the C5 position for nucleophilic attack.

For any potential electrophilic aromatic substitution , the directing effects of the substituents would compete. The hydroxyl group is a powerful ortho, para-director, while the fluorine atoms are also ortho, para-directors (though strongly deactivating). The carboxyl group is a meta-director. Given the extreme deactivation of the ring by the three fluorine atoms and the carboxyl group, electrophilic substitution is highly unlikely to occur without forcing conditions, and predicting the regioselectivity is complex.

Steric hindrance from the fluorine atoms at positions 2 and 6 also plays a critical role, particularly in reactions involving the carboxylic acid group at C1. nih.gov These ortho substituents can impede the approach of bulky reagents to the carboxyl function. acs.orgacs.org

Chemical Transformations and Derivatization Reactions

The functional groups of this compound allow for a range of chemical transformations, although reaction conditions often need to be tailored to overcome the electronic deactivation and steric hindrance.

As established, the compound is primed for nucleophilic aromatic substitution (SNAr) . In SNAr reactions, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the loss of a leaving group. libretexts.org Fluorine is an excellent leaving group in this context because its high electronegativity stabilizes the intermediate complex, lowering the activation energy of the rate-determining addition step. stackexchange.com Common nucleophiles like alkoxides, amines, and thiolates can displace one of the fluorine atoms, most likely at the C5 position. nih.gov

Electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are exceptionally difficult on such a deactivated ring system and are not expected to proceed under standard conditions.

These reactions involve the derivatization of the carboxylic acid and hydroxyl groups.

Esterification: The carboxylic acid can be converted to an ester. However, the steric hindrance from the two ortho-fluorine substituents can make standard Fischer esterification (acid and alcohol with a catalytic amount of mineral acid) slow and inefficient. More powerful coupling agents, such as using carbodiimides (e.g., EDC) or converting the carboxylic acid to a more reactive acyl chloride or benzotriazole (B28993) ester, may be necessary to achieve good yields, especially with sterically hindered alcohols. organic-chemistry.orgresearchgate.net The existence of the ethyl ester of this acid (CAS 1806391-72-9) confirms that this transformation is achievable. guidechem.com

Amidation: Similar to esterification, forming an amide bond directly from the carboxylic acid and an amine is challenging due to the steric hindrance. The use of peptide coupling reagents (e.g., HATU, HOBt/EDC) or prior conversion of the carboxylic acid to an acyl chloride would be the preferred method to synthesize amides. acs.orgnih.gov

Etherification: The phenolic hydroxyl group can be converted to an ether via reactions like the Williamson ether synthesis. wikipedia.org This involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide, which then displaces a halide from an alkyl halide. The electron-withdrawing fluorine atoms increase the acidity of the phenolic proton, facilitating its removal. The reaction is generally robust, though the choice of base and solvent is crucial. google.com

Table 2: General Reaction Conditions for Derivatization

ReactionFunctional GroupTypical ReagentsKey Challenges
EsterificationCarboxylic AcidSOCl₂ then R-OH; or R-OH, EDC, DMAPSteric hindrance from ortho-fluorines.
AmidationCarboxylic AcidSOCl₂ then R₂NH; or R₂NH, HATUSteric hindrance from ortho-fluorines.
EtherificationHydroxylR-X, K₂CO₃ or NaHSelection of appropriate base and solvent.
SNArAromatic Ring (C-F)NaOR, R₂NH, NaSRPotential for multiple substitutions.

Reduction: The aromatic ring of benzoic acid is resistant to reduction. Catalytic hydrogenation under typical conditions would likely not affect the ring but could potentially be forced under high pressure and temperature with specific catalysts. The carboxylic acid group, however, can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reagent is critical to avoid unwanted side reactions.

Decarboxylation Mechanisms in Specific Reaction Contexts

The decarboxylation of aromatic carboxylic acids, a reaction involving the removal of the carboxyl group as carbon dioxide, is often a challenging transformation requiring significant energy input. The stability of the aryl-carboxyl bond typically necessitates high reaction temperatures, often exceeding 140°C. nih.gov For this compound, the mechanism of decarboxylation is heavily influenced by the reaction conditions and the electronic nature of the aromatic ring.

In the absence of a catalyst, thermal decarboxylation can proceed, albeit under harsh conditions. However, the presence of ortho-substituents can influence the reaction rate. nih.gov For this compound, the ortho-fluorine and hydroxyl groups can sterically interact with the carboxylic acid, potentially facilitating its departure.

Radical decarboxylation presents an alternative pathway, often accessible under milder conditions. nih.gov This mechanism can be initiated by photoredox catalysis or through the use of metal catalysts like silver or manganese. nih.govwikipedia.org In this process, a one-electron oxidation of the carboxylate generates a benzoyloxyl radical. This radical can then undergo homolytic cleavage of the C-C bond to release CO2 and form an aryl radical. The rate of this radical aromatic decarboxylation is generally slower than its aliphatic counterpart. nih.gov The electron-withdrawing nature of the fluorine atoms on the ring would be expected to influence the stability of the resulting aryl radical intermediate.

The table below illustrates the expected effect of different catalysts on the decarboxylation of this compound, based on general principles of benzoic acid decarboxylation.

Catalyst/ConditionProbable MechanismExpected Outcome
High Temperature (e.g., >200°C)Polar DecarboxylationFormation of 1,3,5-trifluoro-2-hydroxybenzene. nih.gov
Copper SaltsMetal-Catalyzed DecarboxylationFormation of 1,3,5-trifluoro-2-hydroxybenzene, potentially at lower temperatures than uncatalyzed reactions. google.com
Photoredox Catalyst (e.g., Ru(bpy)3Cl2)Radical DecarboxylationGeneration of a 2,4,6-trifluoro-3-hydroxyphenyl radical for subsequent reactions. nih.govwikipedia.org
Silver Nitrate (AgNO3)Metal-Induced Radical DecarboxylationFormation of a 2,4,6-trifluoro-3-hydroxyphenyl radical. wikipedia.org

Mechanistic Studies of Specific Reactions

Hydrolytic Mechanisms under Various Conditions

The hydrolysis of this compound primarily concerns the stability of the carbon-fluorine (C-F) bonds, as the carboxylic acid and hydroxyl groups are generally stable to hydrolysis under typical conditions. The C-F bond is the strongest single bond to carbon, making fluorinated aromatic compounds generally resistant to hydrolysis. However, the presence of activating groups on the aromatic ring can labilize the C-F bond.

Studies on the hydrolysis of related hydroxybenzotrifluorides have provided insight into a general mechanism for C-F bond labilization. nih.gov The susceptibility of a C-F bond to nucleophilic aromatic substitution (including hydrolysis) is dependent on the position of the fluorine atom relative to electron-withdrawing and electron-donating groups. In this compound, the hydroxyl group is a strong activating group (electron-donating through resonance), while the carboxyl group and the other fluorine atoms are deactivating (electron-withdrawing).

Under basic conditions (high pH), hydrolysis would likely proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydroxide (B78521) ion (OH-) would attack one of the carbon atoms bearing a fluorine atom, forming a Meisenheimer complex. The stability of this intermediate is crucial. The negative charge is stabilized by the electron-withdrawing fluorine atoms and the carboxyl group. The fluorine atom para to the hydroxyl group (at C4) would be the most susceptible to substitution, as the hydroxyl group can donate electron density via resonance to this position, facilitating the departure of the fluoride (B91410) ion.

Under acidic conditions (low pH), the mechanism is less straightforward. Protonation of the fluorine or oxygen atoms could potentially occur, but direct hydrolysis of the C-F bond is generally unfavorable. Labilization of C-F bonds under acidic conditions is less common than under basic conditions for this class of compounds. nih.gov

The following table summarizes the expected hydrolytic behavior of this compound under different pH conditions.

ConditionProposed MechanismMost Likely Site of Hydrolysis
Strong Base (e.g., NaOH, high pH)Nucleophilic Aromatic Substitution (SNAAr)C4-F bond, para to the hydroxyl group.
Neutral (pH 7)Very slow or no reaction-
Strong Acid (e.g., H2SO4, low pH)Unlikely to proceed under normal conditions-

Radical Pathways and Their Relevance in Fluorinated Systems

Radical reactions involving fluorinated compounds are a significant area of modern chemistry, offering pathways to novel molecules that are otherwise difficult to access. numberanalytics.com Fluorinated radicals exhibit high reactivity due to the electronegativity of fluorine and the presence of an unpaired electron. numberanalytics.com

For this compound, radical pathways can be initiated in several ways. As mentioned in the decarboxylation section, one-electron oxidation can lead to the formation of a 2,4,6-trifluoro-3-hydroxyphenyl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.

Another important radical process is radical fluorination, although this is more relevant to the synthesis of the compound rather than its subsequent reactions. However, understanding the principles of radical fluorination provides insight into the stability and reactivity of the C-F bonds. Radical fluorination typically involves a chain reaction mechanism where a fluorine radical is generated and reacts with a substrate. numberanalytics.com

The presence of multiple fluorine atoms in this compound also brings the possibility of intramolecular radical rearrangements. Studies on perfluorinated radicals have shown that 1,2-fluorine atom migrations are thermodynamically feasible, particularly if the fluorine atom moves to a more branched carbon center. nih.gov While the aromatic system of this compound is different from the perfluoroalkyl radicals studied, it highlights the potential for complex radical-mediated isomerizations under certain conditions, such as high temperatures or photochemical activation. nih.gov

The table below outlines potential radical reactions involving this compound.

Reaction TypeInitiatorIntermediate SpeciesPotential Product Type
Decarboxylative CouplingPhotoredox Catalyst2,4,6-trifluoro-3-hydroxyphenyl radicalBiaryls, functionalized arenes
Hydrogen Atom AbstractionRadical Initiator (e.g., AIBN)Various radical speciesDimerized or functionalized products
Electron TransferOxidizing/Reducing AgentRadical cation/anionProducts of subsequent fragmentation or reaction

Carboxyl-Directed C-H Activation and Annulation Processes

The carboxylic acid group is a versatile directing group in C-H bond functionalization, enabling the selective transformation of otherwise unreactive C-H bonds. nih.gov For this compound, the carboxylate, formed in the presence of a base, can coordinate to a metal catalyst (e.g., palladium, rhodium, or copper) and direct the activation of an ortho C-H bond.

In this molecule, the positions ortho to the carboxyl group are substituted with a hydroxyl group and a fluorine atom. Therefore, direct ortho C-H activation is not possible. However, the principles of carboxyl-directed C-H activation are still relevant for understanding the reactivity of related substituted benzoic acids and for designing synthetic strategies that might involve a removable directing group.

While direct C-H activation at the ortho positions is blocked, the carboxylate group can still play a crucial role in other transformations. For instance, in decarboxylative coupling reactions, the carboxylate serves as a leaving group. nih.gov

Annulation processes, the formation of a new ring, can also be envisioned. If a suitable reaction partner is introduced, a C-H bond further from the carboxyl group could potentially be activated, or a reaction could proceed following an initial functionalization directed by the hydroxyl group. For example, a transition-metal-catalyzed reaction could involve coordination to the hydroxyl group, directing activation of an adjacent C-F or C-H bond, followed by an annulation cascade.

The potential for such reactions is highly dependent on the specific catalytic system employed. The electronic and steric environment created by the fluorine and hydroxyl substituents would significantly influence the regioselectivity and efficiency of any C-H activation or annulation process.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the properties of molecules like 2,4,6-trifluoro-3-hydroxybenzoic acid.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are widely employed to determine the optimized geometry and electronic structure of substituted benzoic acids. vjst.vnmdpi.com For the related compound, 2,4,6-trifluorobenzoic acid, crystal structure analysis has revealed key geometric parameters. In its crystalline form, it exists as a dimer, with intermolecular O-H···O hydrogen bonds between the carboxyl groups. researchgate.netnih.gov The C-C-C angles within the benzene (B151609) ring that are bonded to fluorine atoms are typically larger than the ideal 120°, a common feature in fluorinated benzene derivatives. researchgate.netnih.gov

Table 1: Experimental Crystal Data for the Related Compound 2,4,6-Trifluorobenzoic Acid researchgate.netnih.gov

ParameterValue
Molecular FormulaC₇H₃F₃O₂
Molecular Weight ( g/mol )176.09
Crystal SystemMonoclinic
a (Å)7.2769 (3)
b (Å)13.7998 (6)
c (Å)7.3097 (3)
β (°)115.041 (2)
Volume (ų)665.04 (5)

Prediction of Reactive Sites and Transition States

The prediction of reactive sites is crucial for understanding the chemical behavior of a molecule. In substituted benzoic acids, the reactivity is largely governed by the nature and position of the substituents on the aromatic ring. nih.gov The fluorine atoms at positions 2, 4, and 6 are strong electron-withdrawing groups, which generally decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the hydroxyl group at the 3-position is an electron-donating group, which tends to activate the ring towards electrophilic substitution.

Analysis of Molecular Electrostatic Potential Surfaces (MEPS) for Supramolecular Interactions

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. vjst.vn The MESP map reveals regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the MESP would be expected to show a region of high negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to act as hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit positive potential, making them hydrogen bond donors. The fluorine atoms would also contribute to regions of negative potential. The analysis of MESP is instrumental in understanding how this molecule might interact with biological macromolecules or form specific crystal packing arrangements.

HOMO-LUMO Energy Analysis and Electronic Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. vjst.vn

A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted benzoic acids, the nature of the substituents significantly influences the HOMO and LUMO energy levels. Electron-withdrawing groups like fluorine tend to lower both the HOMO and LUMO energies, while electron-donating groups like the hydroxyl group tend to raise them. The precise HOMO-LUMO gap for this compound would require specific quantum chemical calculations. Studies on other fluorinated aromatic compounds can provide an estimation of the expected range for these values.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical studies play a pivotal role in establishing relationships between the calculated molecular properties and the experimentally observed reactivity of compounds.

Correlation of Calculated Parameters with Experimental Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological or chemical activity. elsevierpure.com In the context of substituted benzoic acids, calculated parameters such as atomic charges, dipole moments, and HOMO-LUMO energies can be correlated with experimental properties like pKa (acid dissociation constant) and reaction rates.

For instance, the acidity of substituted benzoic acids is strongly influenced by the electronic effects of the substituents. nih.gov Electron-withdrawing groups stabilize the carboxylate anion, leading to a lower pKa and thus higher acidity. The combined effect of the three fluorine atoms in this compound is expected to significantly increase its acidity compared to benzoic acid itself, although the hydroxyl group will have a partially offsetting effect. Theoretical calculations can quantify these effects and provide a rational basis for predicting the reactivity of novel compounds in this class.

Simulation of Molecular Interactions

The non-covalent interactions of this compound, such as hydrogen bonding and van der Waals forces, are critical in determining its physical properties, crystal structure, and interactions with other molecules.

Computational methods are essential for a quantitative understanding of the non-covalent interactions that govern the behavior of this compound.

Hydrogen Bonding: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH and the phenolic -OH) and hydrogen bond acceptors (the carbonyl oxygen and the fluorine atoms). This allows for a rich variety of intra- and intermolecular hydrogen bonds.

In the solid state, it is highly probable that this compound forms centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups, a common motif for carboxylic acids. nih.gov Additionally, intramolecular hydrogen bonding between the ortho-hydroxyl group and the carboxylic acid group is expected, which would confer a degree of rigidity to the molecule. brieflands.com The fluorine atoms can also participate in weaker C–H···F and O–H···F hydrogen bonds.

The strength of these hydrogen bonds can be estimated computationally using methods like Atoms in Molecules (AIM) theory or by calculating the interaction energy between the participating molecules or fragments. researchgate.net These calculations can provide quantitative data on bond energies and geometries.

Van der Waals Forces: Van der Waals interactions, including dispersion forces, are also significant, particularly the interactions involving the fluorinated aromatic ring. acs.org Perfluorination of aromatic compounds has been shown to reinforce their van der Waals interactions. nih.gov The large surface area of the aromatic ring and the presence of multiple fluorine atoms contribute to these forces, which play a crucial role in the packing of the molecules in the crystal lattice. Computational modeling can be used to map the van der Waals potential energy surface, providing insights into the preferred orientations and distances between interacting molecules. nih.gov

The following table summarizes the types of non-covalent interactions expected for this compound and the computational methods used to assess them.

Interaction TypeParticipating GroupsComputational Assessment MethodExpected Significance
Strong Intermolecular Hydrogen BondCarboxylic acid dimers (O-H···O)DFT, AIMPrimary interaction driving dimer formation in the solid state.
Intramolecular Hydrogen Bondortho-Hydroxyl and Carboxylic acid (O-H···O)DFT, AIMInfluences molecular conformation and rigidity.
Weak Intermolecular Hydrogen BondC-H···F, O-H···FDFT, AIMContributes to the overall stability of the crystal packing.
Van der Waals ForcesAromatic ring (π-π stacking), Fluorine atomsDFT with dispersion correction (e.g., DFT-D), Symmetry-Adapted Perturbation Theory (SAPT)Significant role in crystal packing and intermolecular recognition.

Co-crystallization is a powerful technique to modify the physicochemical properties of a compound by combining it with another molecule (a coformer) in a crystalline solid. brieflands.com Computational methods are increasingly used to predict the likelihood of co-crystal formation and to identify the key intermolecular interactions, or supramolecular synthons, that stabilize the co-crystal structure. mdpi.comrsc.org

For this compound, its multiple hydrogen bond donor and acceptor sites make it a promising candidate for co-crystallization with a variety of coformers. Computational screening methods can be employed to assess the probability of forming a stable co-crystal with a library of potential coformers. rsc.org These methods often rely on principles of molecular complementarity, where the shapes and hydrogen bonding patterns of the target molecule and the coformer are matched.

The identification of probable supramolecular synthons is a key step in predicting co-crystal structures. A supramolecular synthon is a structural unit within a supermolecule that is formed by known or conceivable synthetic operations involving intermolecular interactions. For this compound, potential synthons could involve the robust carboxylic acid dimer, or heterosynthons formed between the carboxylic acid or hydroxyl group and a complementary functional group on the coformer (e.g., a pyridine (B92270) nitrogen). nih.gov

The Cambridge Structural Database (CSD) can be a valuable resource for identifying common synthons in related structures and for validating computational predictions. While a specific entry for the crystal structure of this compound is not readily found, analysis of the crystal structure of 2,4,6-trifluorobenzoic acid reveals the formation of centrosymmetric dimers via O–H···O hydrogen bonds, with these dimers further connected by F···O contacts. researchgate.net This suggests that similar synthons are likely to be important in the crystal engineering of this compound.

The following table outlines potential supramolecular synthons for this compound and the computational approaches to predict their formation.

Potential Supramolecular SynthonDescriptionComputational Prediction Method
Carboxylic Acid HomodimerTwo acid molecules linked by a pair of O-H···O hydrogen bonds.CSD analysis, Hydrogen bond propensity calculations. nih.gov
Acid-Pyridine HeterosynthonCarboxylic acid O-H hydrogen bonded to a pyridine nitrogen.Molecular electrostatic potential (MEP) analysis, Co-crystal screening software.
Acid-Amide HeterosynthonCarboxylic acid forming hydrogen bonds with an amide group.Hydrogen bond propensity calculations, Lattice energy calculations.
Hydroxyl-N-oxide HeterosynthonPhenolic O-H hydrogen bonded to an N-oxide oxygen.MEP analysis, Interaction energy calculations.

Applications in Advanced Organic Synthesis and Materials Research

Role as a Key Synthetic Intermediate for Complex Fluorinated Scaffolds

The strategic placement of reactive functional groups and the influence of the fluorine atoms make 2,4,6-trifluoro-3-hydroxybenzoic acid a significant intermediate in the synthesis of complex fluorinated molecules. The electron-withdrawing nature of the fluorine atoms acidifies the phenolic proton and influences the reactivity of the entire aromatic system, enabling a range of chemical transformations.

Precursor in the Synthesis of Quinolone Carboxylic Acid Analogs (as chemical structures, not drugs)

While direct synthesis of quinolone carboxylic acids from this compound is not extensively documented, the general synthesis of fluoroquinolones often involves the use of poly-fluorinated benzoic acids. orientjchem.orgresearchgate.netgoogle.com The 4-quinolone-3-carboxylic acid motif is a well-established scaffold in medicinal chemistry. nih.gov A common synthetic route to this class of compounds is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis.

In a hypothetical application, this compound could be converted to a corresponding fluorinated aniline derivative. This aniline could then undergo condensation with a suitable three-carbon component, such as diethyl ethoxymethylenemalonate, to form an intermediate that, upon thermal cyclization, would yield a highly fluorinated quinolone carboxylic acid scaffold. The presence of multiple fluorine atoms on the resulting quinolone ring would significantly influence the electronic properties and conformation of the final structure.

Building Block for Novel Polycyclic and Heterocyclic Systems

The diverse reactivity of this compound allows for its use as a foundational element in the construction of more complex polycyclic and heterocyclic systems. The carboxylic acid and hydroxyl groups can participate in a variety of condensation and cyclization reactions. For instance, the synthesis of triazolo[4,3-a]pyrimidines has been achieved through one-pot, three-component reactions involving aminotriazoles, aldehydes, and ethyl acetoacetate. mdpi.com The structural motifs present in this compound make it a candidate for similar multicomponent reactions to generate novel, highly fluorinated heterocyclic frameworks.

Furthermore, the synthesis of 1-aryl-3-trifluoromethylpyrazoles has been demonstrated using a one-pot approach involving nitrile imines and a surrogate for acetylene. nih.gov The reactivity of the functional groups on this compound suggests its potential to be derivatized into a key component for such cycloaddition reactions, leading to the formation of complex pyrazole-based structures.

Utilization in the Synthesis of Fluorinated Polymers and Materials

The incorporation of highly fluorinated moieties into polymers can lead to materials with unique properties, including thermal stability, chemical resistance, and specific electronic characteristics. This compound serves as a valuable monomer in this context.

Incorporation into Functional Polymers with Modified Electronic Properties

The synthesis of functional polymers can be achieved by leveraging the dual reactivity of the hydroxyl and carboxylic acid groups of fluorinated hydroxybenzoic acids. For example, 2-fluoro-4-hydroxybenzoic acid has been used in the synthesis of an immunoadjuvant with polyphosphazene, where the deprotonated phenoxide engages in nucleophilic substitution. ossila.com

Similarly, this compound can be envisioned as a monomer in polyester (B1180765) or polyether synthesis. The high degree of fluorination is expected to lower the polymer's surface energy and enhance its thermal and oxidative stability. The strong electron-withdrawing effect of the three fluorine atoms would also significantly lower the electron density of the aromatic ring, thereby modifying the electronic properties of the resulting polymer. This could be advantageous in the design of materials for applications in electronics, such as dielectrics or charge-transport layers.

Development of Advanced Materials through One-Pot Synthesis Techniques

One-pot synthesis methodologies offer an efficient pathway to complex materials by minimizing intermediate isolation steps. A notable example is the one-pot, bottom-up synthesis of a 2D graphene derivative using 2,4,6-tribromo-3-hydroxybenzoic acid, a close structural analog of the trifluoro compound. sigmaaldrich.com This process demonstrates the potential for halogenated hydroxybenzoic acids to self-assemble into ordered nanostructures.

Given the similarities in reactivity, it is plausible that this compound could be employed in similar one-pot syntheses to generate novel fluorinated carbonaceous materials. The resulting materials would be expected to exhibit properties influenced by the presence of fluorine, such as hydrophobicity and unique electronic characteristics, making them of interest for applications in sensing and catalysis.

Applications in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. researchgate.netmdpi.com Hydroxybenzoic acids are effective ligands for the construction of MOFs. For example, p-hydroxybenzoic acid has been used to synthesize three-dimensional MOFs with cobalt and manganese, which have shown catalytic activity in ring-opening polymerization reactions. nih.gov

Scientific Review: The Unexplored Potential of this compound in Coordination Chemistry

Despite a thorough review of available scientific literature and chemical databases, research on the applications of the specific chemical compound this compound in the fields of advanced organic synthesis and materials research appears to be exceptionally limited or non-existent in the public domain. Specifically, no published studies were identified that detail its use in the design and synthesis of metal-organic coordination polymers or investigate its properties as a ligand in metal complexes.

The inquiry into this particular molecule is scientifically valid, as the unique substitution pattern of three electron-withdrawing fluorine atoms combined with a hydroxyl and a carboxylic acid group suggests it could offer interesting properties as a ligand or a building block for advanced materials. The fluorine atoms would significantly influence the acidity of the carboxylic and hydroxyl protons and the electron density of the aromatic ring, while the arrangement of the functional groups could lead to specific coordination modes with metal ions.

However, the topics requested for this article—namely, its role in metal-organic coordination polymers and its properties as a ligand—are contingent on the existence of primary research in these areas. The search for such research has been fruitless.

While extensive research exists on structurally related compounds, these cannot be used as a substitute to generate scientifically accurate content for This compound . The electronic and steric differences are too significant. For context, related but distinct compounds for which research is available include:

2,4,6-Trifluorobenzoic Acid : Studies on this compound, which lacks the hydroxyl group, have detailed its crystal structure, revealing that intermolecular hydrogen bonds lead to the formation of dimers.

2,4,6-Trihydroxybenzoic Acid : This compound has been used to synthesize numerous metal complexes and coordination polymers. The multiple hydroxyl groups provide additional binding sites and lead to complex hydrogen-bonding networks, a property vastly different from the target molecule.

Other Halogenated and Hydroxylated Benzoic Acids : Research into various isomers and other halogen (Cl, Br, I) substituted hydroxybenzoic acids is available, but the specific electronic effects and steric hindrance of the F-C bonds at the 2, 4, and 6 positions make direct comparisons to this compound speculative at best.

Due to the absence of specific research data for this compound concerning the outlined topics, it is not possible to provide a detailed, informative, and scientifically accurate article as requested. The potential of this compound in advanced organic synthesis and materials research remains an open area for future scientific exploration.

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